Cas no 103782-08-7 (Allosamidin)
Allosamidin structure
Product Name:Allosamidin
Numéro CAS:103782-08-7
Le MF:C25H42N4O14
Mégawatts:622.619388103485
CID:215496
PubChem ID:119339
Update Time:2025-06-26
Allosamidin Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-b-D-allopyranosyl]-2-deoxy-
- ALLOSAMIDIN
- b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydr...
- b-D-Allopyranoside,(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5
- (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-allopyranosyl]-2-deoxy-β-D-allopyranoside
- (3aR,4R,5R,6S,6aS)-2-dimethylamino-4,5,6,6a-tetrahydro-4-hydroxy-6-hydroxymethyl-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-acetamido-4-O-(2-acetamido-2-deoxy-β-D-allopyranosyl)-2-deoxy-β-D-allopyranoside
- .beta.-D-Allopyranoside, (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-2-(acetylamino)-2-deoxy-.beta.-D-allopyranosyl-2-deoxy-
- HY-120827
- CHEMBL1230997
- DB04628
- N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
- 5UDJ46528K
- AKOS040747793
- CS-0079267
- ALLOSAMIDIN [ISO]
- 1,2-Dideoxy-2'-dimethylamino-alpha-D-glucopyranoso-[2,1-d]-DELTA2'-thiazoline
- W-200706
- N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- beta-D-Allopyranoside, 2-(dimethylamino)-3a,5,6,6a-tetrahydro-4-hydroxy-6-(hydroxymethyl)-4H-cyclopentoxazol-5-yl 2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-beta-D-allopyranosyl)-2-deoxy-, (3aalpha,4beta,5beta,6alpha,6aalpha)-
- .BETA.-D-ALLOPYRANOSIDE, (3AR,4R,5R,6S,6AS)-2-(DIMETHYLAMINO)-3A,5,6,6A-TETRAHYDRO-4-HYDROXY-6-(HYDROXYMETHYL)-4H-CYCLOPENTOXAZOL-5-YL 2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-ALLOPYRANOSYL)-2-DEOXY-
- {(3aR,4R,5R,6S,6aS)-2-(Dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl}-2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-allopyranosyl]-2-deoxy-beta-D-allopyranoside
- Q27095365
- (3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl 2-(acetylamino)-4-O-[2-(acetylamino)-2-deoxy-beta-D-allopyranosyl]-2-deoxy-beta-D-allopyranoside
- C05346
- UNII-5UDJ46528K
- (-)-ALLOSAMIDIN
- NS00072735
- (3AR,4R,5R,6S,6AS)-2-(DIMETHYLAMINO)-3A,5,6,6A-TETRAHYDRO-4-HYDROXY-6-(HYDROXYMETHYL)-4H-CYCLOPENTOXAZOL-5-YL 2-(ACETYLAMINO)-4-O-(2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-ALLOPYRANOSYL)-2-DEOXY-.BETA.-D-ALLOPYRANOSIDE
- 103782-08-7
- Allosamidine
- SCHEMBL118668
- DTXSID90883122
- (-)-ALLOSAMIDINE
- A82516
- BDBM50331851
- A-82516
- A 82516
- Allosamidin
-
- Piscine à noyau: 1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1
- La clé Inchi: MDWNFWDBQGOKNZ-XYUDZHFQSA-N
- Sourire: O([C@H]1[C@@H]([C@@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)O)NC(C)=O)[C@H]1[C@@H]([C@@H]2[C@H]([C@@H]1CO)OC(N(C)C)=N2)O
Propriétés calculées
- Qualité précise: 622.27000
- Masse isotopique unique: 622.26975203g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 43
- Nombre de liaisons rotatives: 10
- Complexité: 1020
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 15
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -5.7
- Surface topologique des pôles: 262Ų
Propriétés expérimentales
- Le PSA: 261.56000
- Le LogP: -5.83130
Allosamidin PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A547900-10mg |
Allosamidin |
103782-08-7 | 10mg |
$ 78535.00 | 2023-04-19 | ||
| TRC | A547900-25mg |
Allosamidin |
103782-08-7 | 25mg |
$ 55000.00 | 2023-09-09 |
Allosamidin Littérature connexe
-
1. Syntheses of the fungicide/insecticide allosamidin and a structural isomerRegine Blattner,Richard H. Furneaux,Timothy Kemmitt,Peter C. Tyler,Robert J. Ferrier,Anna-Karin Tidén J. Chem. Soc. Perkin Trans. 1 1994 3411
-
2. Biosynthetic studies on the chitinase inhibitor, allosamidin. Origin of the carbon and nitrogen atomsZe-Yang Zhou,Shohei Sakuda,Yasuhiro Yamada J. Chem. Soc. Perkin Trans. 1 1992 1649
-
Ole A. Andersen,Mark J. Dixon,Ian M. Eggleston,Daan M. F. van Aalten Nat. Prod. Rep. 2005 22 563
-
Takeshi Tsunoda,Samuel Tanoeyadi,Philip J. Proteau,Taifo Mahmud RSC Chem. Biol. 2022 3 519
-
Patricia M. Flatt,Taifo Mahmud Nat. Prod. Rep. 2007 24 358
103782-08-7 (Allosamidin) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif